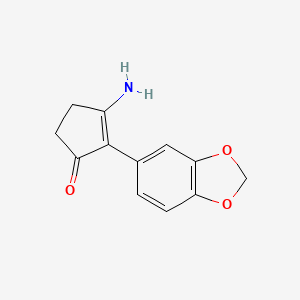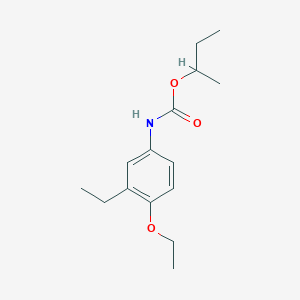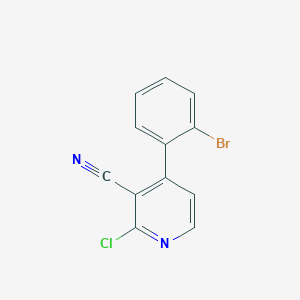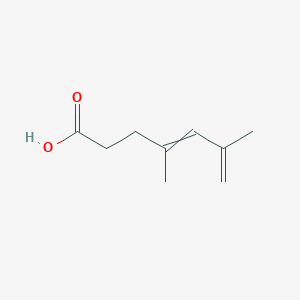
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate is an organic compound with the molecular formula C20H26O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two cyclohexyl groups attached to the carboxylate functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate typically involves the esterification of 3-hydroxy-4-methylthiophene-2,5-dicarboxylic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of dicyclohexyl 3-oxo-4-methylthiophene-2,5-dicarboxylate.
Reduction: Formation of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarbinol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
科学的研究の応用
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dicyclohexyl phthalate: Similar in structure but lacks the thiophene ring.
Dicyclohexyl 3-hydroxythiophene-2,5-dicarboxylate: Similar but without the methyl group on the thiophene ring.
Dicyclohexyl 4-methylthiophene-2,5-dicarboxylate: Similar but without the hydroxyl group.
Uniqueness
Dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate is unique due to the presence of both hydroxyl and methyl groups on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89630-04-6 |
|---|---|
分子式 |
C19H26O5S |
分子量 |
366.5 g/mol |
IUPAC名 |
dicyclohexyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C19H26O5S/c1-12-15(20)17(19(22)24-14-10-6-3-7-11-14)25-16(12)18(21)23-13-8-4-2-5-9-13/h13-14,20H,2-11H2,1H3 |
InChIキー |
NCKDNXDHPJYNSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1O)C(=O)OC2CCCCC2)C(=O)OC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


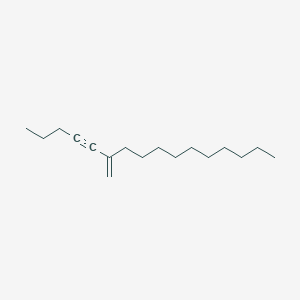
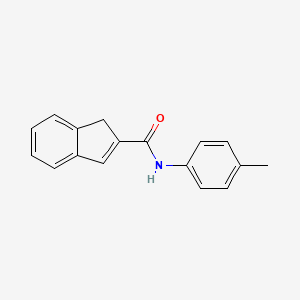
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
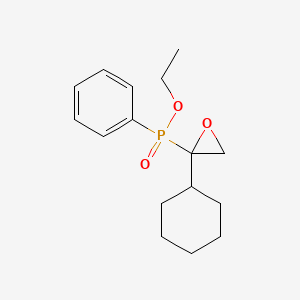
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
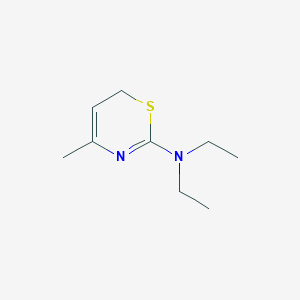
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
